3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Description
This compound is a synthetic organic molecule featuring a 1,1-dioxo-1λ⁶,4-thiazinan ring fused to a propanoic acid backbone substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a common pharmacophore known to enhance metabolic stability and lipophilicity, while the thiazinan-sulfone moiety (1,1-dioxo-thiazinan) may contribute to hydrogen bonding and conformational rigidity .
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)11-3-1-2-10(8-11)12(9-13(19)20)18-4-6-23(21,22)7-5-18/h1-3,8,12H,4-7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFMGZXEKITZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C14H19NO5S
- Molecular Weight : 313.37 g/mol
- CAS Number : 439096-86-3
- Melting Point : 176-178 °C
- Boiling Point : Predicted at 543.3 ± 50.0 °C
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and anti-tumor properties. Its structure suggests potential interactions with various biological targets due to the presence of the thiazine moiety and the trifluoromethyl group.
Research indicates that compounds similar to this compound may exert their effects through:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : There is evidence suggesting that these compounds can affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Anti-Tuberculosis Activity
A study identified a related compound with notable anti-tuberculosis activity, demonstrating minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. The most active derivatives were characterized by specific substitutions on the aromatic rings, indicating that similar modifications on our compound could enhance its efficacy against tuberculosis .
| Compound | MIC (μg/mL) | Notable Substituents |
|---|---|---|
| 4b | 1.4 | 4-Chloro |
| 4m | 1.7 | 4-Trifluoromethyl |
Anti-Cancer Activity
Preliminary studies have suggested that compounds with a thiazine backbone exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is hypothesized to enhance lipophilicity, improving cell membrane penetration and bioavailability .
Case Study 1: In Vivo Evaluation
In vivo studies conducted on similar thiazine derivatives revealed significant anti-inflammatory effects in animal models. The compounds were administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications at the phenyl ring significantly affect biological activity. Trifluoromethyl substitutions were correlated with enhanced potency against certain bacterial strains, suggesting that our compound may also benefit from similar modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key differences among analogs arise from substituents on the phenyl/thiophene rings and modifications to the thiazinan or propanoic acid moieties.
Table 1: Structural and Functional Comparisons
Key Findings from Structural Modifications
Trifluoromethyl Phenyl Derivatives: The 3-(trifluoromethyl)phenyl group (as in the target compound and compound 6e) is associated with antiviral activity against influenza A, likely due to enhanced membrane permeability and target binding . Removal of the thiazinan ring (e.g., 3-[3-(trifluoromethyl)phenyl]propanoic acid in ) reduces structural complexity but may diminish specificity for biological targets.
Methoxy Phenyl Derivatives :
- The 4-methoxyphenyl analog (–5) exhibits high purity (≥97%) and is manufactured as a pharmaceutical intermediate. The methoxy group improves solubility compared to -CF₃ but may reduce metabolic stability .
These analogs are commercially available but lack reported bioactivity data .
Thiazole vs. Thiazinan Scaffolds :
Discussion of Pharmacological and Industrial Relevance
- API Intermediates : Derivatives like the 4-methoxyphenyl analog are critical in synthesizing high-purity active pharmaceutical ingredients (APIs), underscoring industrial utility .
- Synthetic Challenges : The thiazinan-sulfone ring requires precise oxidation conditions, while trifluoromethyl groups necessitate specialized fluorination techniques, impacting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
